Eosin-5-maleimide

Descripción general

Descripción

5-Maleimido-eosin is a fluorescent binding agent widely used in various scientific fields. It is known for its ability to selectively label thiol groups, making it a valuable tool in biochemical and medical research. The compound is particularly noted for its application in the diagnosis of hereditary spherocytosis, a type of hemolytic anemia.

Aplicaciones Científicas De Investigación

5-Maleimido-eosin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the structure and function of proteins and other biomolecules.

Biology: Employed in the labeling of cells and tissues for fluorescence microscopy and flow cytometry.

Medicine: Utilized in the diagnosis of hereditary spherocytosis through the eosin-5-maleimide binding test.

Mecanismo De Acción

Target of Action

Eosin-5-maleimide (EMA) primarily targets the Band 3 protein found in human erythrocytes . Band 3 protein is an integral membrane protein that plays a crucial role in maintaining the structural integrity of the red blood cell membrane and facilitating the exchange of chloride and bicarbonate ions across the plasma membrane .

Mode of Action

EMA is a fluorescent binding agent that covalently binds to the Band 3 protein . This binding is facilitated by the maleimide group in EMA, which reacts with the thiol (-SH) groups present in the Band 3 protein . The binding of EMA to Band 3 protein can be quantified using flow cytometry, providing a measure of the presence and abundance of Band 3 protein .

Biochemical Pathways

The binding of EMA to Band 3 protein affects the structural integrity of the red blood cell membrane . In conditions such as hereditary spherocytosis, there is a deficiency or dysfunction of Band 3 protein, leading to increased membrane fragility and spherocytosis . Therefore, the EMA binding test is used as a diagnostic tool for such conditions .

Pharmacokinetics

The standard protocol for the ema binding test involves incubating red blood cells with ema in phosphate-buffered saline at ph 70 to 75 . The reaction typically uses a sixty-minute incubation .

Result of Action

The binding of EMA to Band 3 protein results in a reduction in the mean channel fluorescence (MCF) reading of EMA-labeled cells . This reduction is used as a measure of Band 3 protein deficiency or dysfunction . In conditions like hereditary spherocytosis, there is a significant reduction in MCF reading, indicating a decrease in Band 3 protein .

Action Environment

The binding of EMA to red blood cells is influenced by the pH of the environment . The standard protocol uses a neutral pH of 7.0 to 7.5 for the binding reaction . Studies suggest that better discrimination of hereditary spherocytosis red blood cells from normal red blood cells may be obtained at a more basic ph of 85 .

Análisis Bioquímico

Biochemical Properties

Eosin-5-maleimide is a fluorescent triplet probe used for the measurement of rotational diffusion of proteins in solution and in membranes . It interacts with proteins such as myosin and pyruvate dehydrogenase . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

This compound has been used as a diagnostic probe for the detection of hereditary spherocytosis (HS) by flow cytometry . HS is a common anemia caused by germline mutations in red blood cell cytoskeleton proteins . This compound influences cell function by binding to these proteins and affecting their activity.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules. It is a thiol-reactive compound, meaning it can form covalent bonds with thiol groups in proteins . This can lead to changes in protein activity and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it is used in the this compound binding test, a flow cytometry-based test employed for reliable diagnostics of hereditary spherocytosis . The test measures the EMA-labeled cells’ reduced mean channel fluorescence (MCF) reading .

Metabolic Pathways

Given its interactions with proteins such as myosin and pyruvate dehydrogenase , it may influence metabolic processes related to these proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Maleimido-eosin is synthesized through a reaction between eosin and maleimideThe reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of eosin-5-maleimide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often purified through recrystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 5-Maleimido-eosin primarily undergoes substitution reactions, particularly with thiol groups. This reaction forms a stable thioether bond, making it an effective labeling agent for proteins and other biomolecules containing thiol groups .

Common Reagents and Conditions: The most common reagent used with eosin-5-maleimide is a thiol-containing compound, such as cysteine or glutathione. The reaction is typically carried out in an aqueous buffer at a neutral pH to maintain the stability of both the reagent and the product .

Major Products Formed: The major product formed from the reaction of this compound with thiol groups is a fluorescently labeled biomolecule. This product is used in various analytical techniques, including flow cytometry and fluorescence microscopy .

Comparación Con Compuestos Similares

N-ethylmaleimide: Another thiol-reactive compound, but with different spectral properties and reactivity.

Fluorescein-5-maleimide: Similar in its fluorescent properties but differs in its spectral characteristics and applications.

Uniqueness of 5-Maleimido-eosin: 5-Maleimido-eosin is unique due to its high quantum yield for singlet oxygen generation and its ability to act as an effective photooxidizer. These properties make it particularly useful in high-resolution electron microscopy and correlated fluorescence and electron microscopy applications .

Actividad Biológica

5-Maleimido-eosin (EMA) is a fluorescent dye primarily used in biological research, particularly in the analysis of red blood cell membrane proteins. Its unique properties allow it to bind specifically to certain proteins, making it a valuable tool in various studies, including the diagnosis of hereditary spherocytosis and investigations into cellular transport mechanisms. This article explores the biological activity of 5-Maleimido-eosin, detailing its binding characteristics, applications in flow cytometry, and relevant research findings.

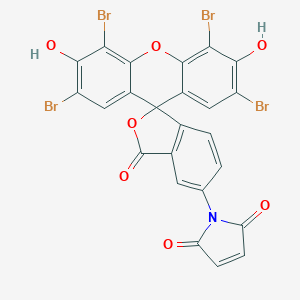

5-Maleimido-eosin is a derivative of eosin Y, modified to include a maleimide group that facilitates covalent binding to thiol groups on proteins. The chemical structure is represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 635.03 g/mol

The maleimide moiety reacts specifically with sulfhydryl groups (-SH) present on cysteine residues in proteins, allowing for targeted labeling. This property is crucial for studying the dynamics of membrane proteins such as band 3 in erythrocytes, which plays a significant role in anion transport.

Binding Characteristics

Research has shown that EMA binds predominantly to the epsilon-NH2 group of lysine residues in the band 3 protein, contributing approximately 80% of the observed fluorescence. The remaining fluorescence is attributed to EMA's interaction with accessible sulfhydryl groups on red blood cells. This specific binding pattern is essential for diagnostic applications, particularly in hereditary spherocytosis (HS), where changes in these membrane proteins can be indicative of disease.

Applications in Flow Cytometry

The primary application of 5-Maleimido-eosin is in flow cytometric analysis for diagnosing hereditary spherocytosis. The EMA test measures fluorescence intensity in erythrocytes, providing a quantitative assessment of band 3 and Rh-related proteins. The following table summarizes key findings from various studies on the efficacy of the EMA test:

| Study | Sensitivity (%) | Specificity (%) | Sample Size | Notes |

|---|---|---|---|---|

| Ciepiela et al., 2013 | 89 - 100 | 94 - 100 | Varies | High predictive value for HS diagnosis |

| Do-Rouvière et al., 2008 | 95 | 93 | 50 | Strong correlation with clinical findings |

| Girodon et al., 2008 | 89 | 96 | 53 | Effective in differentiating HS from normals |

Case Studies and Research Findings

-

Hereditary Spherocytosis Diagnosis :

The EMA test has been validated as a reliable diagnostic tool for HS. Studies demonstrate that patients with HS show significantly reduced fluorescence intensity due to decreased levels of band 3 and Rh-related proteins on erythrocytes compared to healthy controls . -

Mechanistic Studies :

Investigations into the binding dynamics of EMA reveal that it interacts with band 3 protein at specific sites, influencing anion transport mechanisms within red blood cells . This interaction has implications for understanding cellular transport processes and potential therapeutic targets. -

Quorum Sensing Inhibition :

Recent studies have explored the effects of maleimide derivatives on bacterial quorum sensing. At concentrations ranging from 10-100 µM, certain maleimides were found to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in controlling bacterial infections .

Propiedades

IUPAC Name |

1-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H9Br4NO7/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31/h1-7,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLWXRIEYQTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H9Br4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.